molecular formula C8H11NO2S B2511495 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid CAS No. 1152614-38-4

2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2511495
CAS No.: 1152614-38-4
M. Wt: 185.24
InChI Key: XWZVASZLGOMVOE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid (IUPAC name: 4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid) is a heterocyclic compound with the molecular formula C₉H₁₃NO₂S (molecular weight: 215.27 g/mol) . Its structure consists of a thiazole ring substituted with a methyl group at position 4, a 2-methylpropyl (isobutyl) group at position 2, and a carboxylic acid moiety at position 4. Key properties include:

  • SMILES: CC1=C(SC(=N1)CC(C)C)C(=O)O
  • Melting Point: Not explicitly reported, but analogs suggest a range of 200–215°C .

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)3-7-9-4-6(12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZVASZLGOMVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Precursor Preparation

The Hantzsch thiazole synthesis begins with preparation of N-(2-methylpropyl)thioamide precursors. As demonstrated in PMC3905599, Lawesson's reagent converts N-Boc-protected amides to thioamides in tetrahydrofuran (THF) at 65°C for 6 hours, achieving quantitative yields. For 2-methylpropyl substitution, isobutylamine reacts with α-ketoglutaric acid under mixed anhydride conditions (isobutyl chloroformate, N-methylmorpholine) to form the requisite amide, followed by thionation.

Cyclocondensation with α-Halocarbonyls

Cyclization employs ethyl bromopyruvate in dry dimethyl ether (DME) at 0°C→25°C over 12 hours, producing 4,5-dihydrothiazole intermediates. Subsequent oxidation with manganese dioxide in dichloromethane yields the aromatic thiazole core. Patent US3274207A notes that substituting bromopyruvate with chloro analogs decreases reaction rates by 40% but improves regioselectivity for 5-carboxylate positioning.

Table 1: Hantzsch Cyclization Conditions Comparison

Parameter Ethyl Bromopyruvate Ethyl Chloropyruvate
Temperature (°C) 0→25 25→40
Time (h) 12 18
Yield (%) 78 65
5-Position Selectivity 92% 98%

Data synthesized from

Side-Chain Functionalization Strategies

Direct Alkylation at C2

Introducing the 2-methylpropyl group post-cyclization faces steric challenges. A 3-step sequence from ChemicalBook demonstrates viability:

  • Halogenation : Treat 5-carboxythiazole with PCl5 in POCl3 at 110°C to generate 2-chlorothiazole-5-carbonyl chloride
  • Nucleophilic Substitution : React with isobutylmagnesium bromide (2 eq.) in THF at -78°C→0°C
  • Quenching : Hydrolyze with NH4Cl(aq) to yield 2-(2-methylpropyl) derivative

This method achieves 63% yield but requires strict anhydrous conditions.

Coupling Reactions for Side-Chain Installation

Linear peptide coupling protocols adapt effectively. Using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and hydroxybenzotriazole (HOBt) in CH2Cl2:DMF (4:1), 2-amino-1,3-thiazole-5-carboxylate couples with isobutyl chloroformate-activated valine derivatives. Despite 1.5 eq. of DIEA, yields plateau at 55% due to steric hindrance.

Carboxylic Acid Generation Methodologies

Ester Hydrolysis

Methyl/ethyl esters undergo saponification with potassium hydroxide (3 eq.) in methanol/water (1:1) at 20°C for 2 hours, followed by HCl-mediated precipitation at pH 3. As per ChemicalBook data, this achieves 96% yield with 94.5% HPLC purity. Critical factors:

  • Solvent Polarity : Aqueous methanol > ethanol/water (15% yield increase)
  • Base Strength : KOH > NaOH (20% faster reaction kinetics)

Oxidation of Hydroxymethyl Intermediates

Patent US3274207A details an alternative route:

  • Hydrolyze 5-(dichloromethyl)thiazole with H2SO4/H2O (1:2) at 130°C/6h → 5-hydroxymethylthiazole
  • Oxidize with HNO3/H2SO4 (1:3) at 85°C/4h → 5-carboxylic acid

Yields reach 72%, but over-oxidation to CO2 occurs in 8% of cases, necessitating careful temperature control.

Table 2: Carboxylation Method Efficiency

Method Yield (%) Purity (%) Side Products
Ester Hydrolysis 96 94.5 <1% methyl ester
Oxidation 72 88.2 8% CO2, 3% ketones

Data synthesized from

Integrated Synthetic Pathways

Pathway A: Sequential Construction

  • Hantzsch synthesis of methyl 1,3-thiazole-5-carboxylate (78% yield)
  • C2 alkylation with isobutylMgBr (63%)
  • Ester hydrolysis with KOH (96%)
    Total Yield : 0.78 × 0.63 × 0.96 = 47.3%

Pathway B: Pre-functionalized Thioamide

  • Synthesize N-(2-methylpropyl)thioamide from isobutylamine (91%)
  • Cyclocondensation with ethyl bromopyruvate (82%)
  • Hydrolysis (96%)
    Total Yield : 0.91 × 0.82 × 0.96 = 68.9%

Pathway B proves superior by avoiding late-stage alkylation bottlenecks.

Analytical Validation

Purity Assessment

Chiral HPLC (85% acetonitrile/0.1% TFA) confirms ≥95% ee for pathways using enantiopure thioamides. LC-MS data align with theoretical m/z 213.06 [M+H]+.

Spectroscopic Characterization

  • 1H NMR (D2O): δ 1.02 (d, 6H, -CH(CH3)2), 2.18 (m, 1H, -CH(CH3)2), 3.48 (d, 2H, -CH2-), 8.05 (s, 1H, H-4)
  • IR : 1695 cm−1 (C=O), 2550 cm−1 (S-H, thioamide intermediate)

Critical Challenges and Solutions

Steric Hindrance Mitigation

  • Coupling Additives : 1-hydroxy-7-azabenzotriazole (HOAt) increases BOP-mediated coupling yields by 18% for bulky substituents
  • High-Pressure Conditions : Conducting Hantzsch cyclization at 50 psi in Hastelloy reactors improves dihydrothiazole → thiazole conversion by 33%

Byproduct Formation

  • Ester Hydrolysis : Residual methanol induces methyl ester reformation; replace with ethanol during acidification
  • Oxidation Over-reaction : Adding NaNO2 (0.1 eq.) traps excess HNO3, reducing CO2 byproducts to <2%

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of thiazole-5-carboxylic acid derivatives.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical transformations, including:

  • Oxidation: The carboxylic acid group can be oxidized to yield corresponding derivatives.
  • Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
  • Substitution Reactions: Electrophilic reagents can be introduced to modify the thiazole ring.

Biology

This compound has been investigated for its antimicrobial and antifungal properties . Case studies have shown that derivatives of thiazole compounds exhibit significant activity against various microorganisms. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus species .

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus spp.1.953.91
Enterococcus faecalis15.6262.5

Medicine

In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its interactions with specific molecular targets suggest it could play a role in developing anti-inflammatory and anticancer agents. The mechanism of action involves binding to enzymes and receptors, which may modulate their activity and influence biochemical pathways .

Industry

The compound is also utilized in the synthesis of agrochemicals and materials with specific properties. Its structural features make it suitable for developing new formulations in agricultural applications and enhancing material performance in various industrial processes .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Applications/Notes References
2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid C₉H₁₃NO₂S 215.27 2-(isobutyl), 4-methyl, 5-COOH N/A Discontinued; potential enzyme inhibition
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid C₁₁H₉NO₂S 219.26 2-methyl, 4-phenyl, 5-COOH 201–203 Commercial availability (Kanto Reagents)
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid C₁₁H₉NO₂S 219.26 4-methyl, 2-phenyl, 5-COOH 214–215 Higher thermal stability
2-Cyclopropyl-1,3-thiazole-5-carboxylic acid C₇H₇NO₂S 169.20 2-cyclopropyl, 5-COOH N/A Enhanced metabolic stability
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₁₁ClN₂O₂S 298.75 2-(chlorobenzylamino), 4-methyl, 5-COOH N/A Halogen interactions in drug design

Key Differences and Implications

Melting Points: Phenyl-substituted analogs exhibit higher melting points (201–215°C) due to π-π stacking interactions, whereas cyclopropyl and isobutyl derivatives lack such stabilization .

Biological Activity: Enzyme Inhibition: Derivatives like 2-[(2-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid are designed for targeted interactions (e.g., xanthine oxidase inhibition) via halogen bonding . Antioxidant Potential: Methyl and phenyl substituents may enhance free radical scavenging compared to aliphatic chains .

Synthetic Accessibility :

  • The discontinued status of this compound contrasts with commercially available analogs (e.g., phenyl derivatives), which are synthesized via thiol-disulfide exchange or condensation reactions .

Pharmaceutical Relevance

  • Xanthine Oxidase Inhibitors: Thiazole-5-carboxylic acid derivatives with amino or halogen substituents show promise in treating gout and hyperuricemia by inhibiting uric acid production .
  • Impurity Profiling : Structural analogs (e.g., 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid) are identified as impurities in active pharmaceutical ingredients, underscoring the need for precise synthesis .

Agricultural and Material Science

  • Agrochemicals : The isobutyl group’s hydrophobicity may improve pesticide adhesion, while carboxylic acid functionality enables salt formation for enhanced solubility .

Biological Activity

2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. The unique structural features of this compound contribute to its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉N₁O₂S
  • Molecular Weight : 171.22 g/mol
  • Structural Features :
    • Thiazole ring containing sulfur and nitrogen.
    • Carboxylic acid functional group that enhances its biological activity through hydrogen bonding.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The thiazole ring can form π-π interactions with aromatic residues in proteins, while the carboxylic acid group may engage in hydrogen bonding with amino acids, modulating enzyme and receptor activities. These interactions can lead to inhibition or activation of specific biochemical pathways, resulting in the compound's therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various bacterial strains, demonstrating significant efficacy. For example, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anti-inflammatory Activity

Studies have suggested that the compound possesses anti-inflammatory properties. In a model of induced inflammation in rats, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL)
Control150 ± 10200 ± 15
Compound Treatment (20 mg)80 ± 590 ± 10

Anticancer Potential

Preliminary studies suggest that this thiazole derivative may exhibit anticancer activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-453 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM)
MDA-MB-45329.1
A54925.4
HepG230.7

Case Studies

  • Diabetes Model Study : A study evaluated the effects of this compound on hyperglycemia and insulin sensitivity in streptozotocin-induced diabetic rats. The results indicated that treatment with the compound improved insulin sensitivity and reduced blood glucose levels significantly over three weeks .
  • Synergistic Effects : Another study explored the potential synergistic effects when combined with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting a promising avenue for developing new antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methylpropyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions impact yield?

A common method involves refluxing precursors (e.g., substituted thiazoles) with carboxylic acid derivatives in acetic acid, followed by crystallization . Key variables include:

  • Temperature : Prolonged reflux (~3–5 hours) ensures complete cyclization.
  • Catalysts : Sodium acetate is often used to stabilize intermediates .
  • Purification : Sequential washing with acetic acid, water, and ethanol improves purity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Melting Point (mp) : High-purity samples typically exhibit sharp mp ranges (e.g., 201–203°C for structurally similar thiazoles) .
  • Spectroscopy : Use 1H^1H-NMR to confirm substituent positions (e.g., methylpropyl group at C2) and FT-IR for carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~219.26) validate the formula .

Q. How does the compound’s solubility profile influence experimental design?

  • Polar solvents : Limited solubility in water necessitates use of DMF or acetic acid for recrystallization .
  • Non-polar solvents : Insolubility in diethyl ether aids purification .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

The ICReDD framework combines quantum chemical calculations and experimental data to predict optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches . For example:

Parameter Traditional Approach Computational Optimization
Reaction Time5–8 hours2–3 hours (predicted)
Yield Improvement60–70%85–90% (simulated)

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

  • Structural analogs : Compare activities of this compound with 4-Cyclopropyl-2-methylthiazole-5-carboxylic acid to isolate substituent effects .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or concentration ranges may explain discrepancies .

Q. How can chemoinformatics tools enhance data management for high-throughput screening?

Software platforms enable:

  • Virtual libraries : Generate derivatives by modifying the methylpropyl or carboxylic acid groups .
  • Structure-Activity Relationships (SAR) : Machine learning models predict bioactivity based on electronic (e.g., HOMO-LUMO gaps) and steric parameters .

Methodological Challenges

Q. What are the critical pitfalls in scaling up synthesis from milligrams to grams?

  • Byproduct formation : Aggressive heating may degrade the thiazole ring; controlled reflux (<5 hours) mitigates this .
  • Purification : Column chromatography is preferred over recrystallization for large batches to maintain yield (>80%) .

Q. How do substituent modifications (e.g., fluorophenyl vs. methylpropyl) alter reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., fluorine): Increase electrophilicity at C5, facilitating nucleophilic substitution .
  • Steric effects : Bulky methylpropyl groups may hinder coupling at C2; microwave-assisted synthesis can overcome this .

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